molecular formula C22H12I2O4 B4987098 1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione

1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione

Cat. No.: B4987098
M. Wt: 594.1 g/mol
InChI Key: BZRSFTDIMXYQIN-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione is a complex organic compound characterized by the presence of multiple iodine atoms and a diketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The iodination of the phenyl rings can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The diketone structure can be oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield corresponding alcohols.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with azide or thiol groups replacing the iodine atoms.

Scientific Research Applications

1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance the compound’s ability to participate in halogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Iodophenyl)-2-[4-[2-(4-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione
  • 1-(3-Bromophenyl)-2-[4-[2-(3-bromophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione
  • 1-(3-Chlorophenyl)-2-[4-[2-(3-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione

Uniqueness: 1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, enhancing the compound’s interactions with biological targets and potentially improving its efficacy as a therapeutic agent.

Properties

IUPAC Name

1-(3-iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12I2O4/c23-17-5-1-3-15(11-17)21(27)19(25)13-7-9-14(10-8-13)20(26)22(28)16-4-2-6-18(24)12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRSFTDIMXYQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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